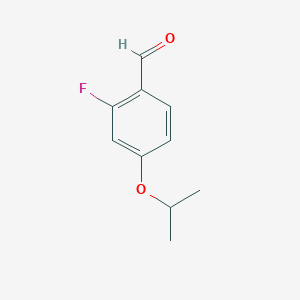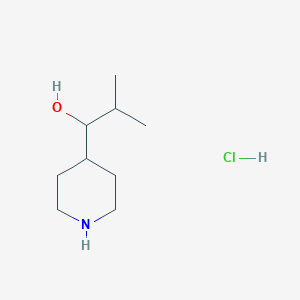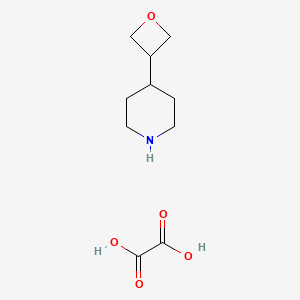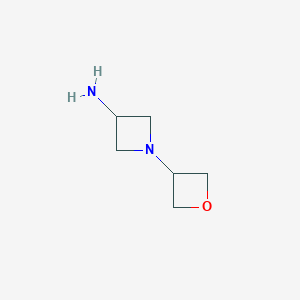
1-(3-Oxetanyl)-3-azetidinamine
Descripción general
Descripción
1-(3-Oxetanyl)-3-azetidinamine is a heterocyclic organic compound featuring both an oxetane and an azetidine ring The oxetane ring is a four-membered ring containing one oxygen atom, while the azetidine ring is a four-membered ring containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3-Oxetanyl)-3-azetidinamine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the oxetane ring can be formed through the reaction of potassium hydroxide with 3-chloropropyl acetate at elevated temperatures . The azetidine ring can be introduced through intramolecular cyclization reactions involving nitrogen-containing precursors .
Industrial Production Methods: Industrial production of this compound typically involves continuous flow microreactors, which offer advantages such as mild reaction conditions, high efficiency, and good selectivity . These methods are scalable and can be optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Oxetanyl)-3-azetidinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxetane and azetidine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, nucleophiles like amines and thiols.
Major Products: The major products formed from these reactions include various substituted oxetane and azetidine derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
1-(3-Oxetanyl)-3-azetidinamine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(3-Oxetanyl)-3-azetidinamine involves its interaction with specific molecular targets and pathways. The oxetane ring’s strained structure makes it highly reactive, allowing it to participate in various chemical reactions. The azetidine ring’s nitrogen atom can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and biological activity .
Comparación Con Compuestos Similares
Azetidine: A four-membered ring containing one nitrogen atom, similar to the azetidine ring in this compound.
Uniqueness: this compound is unique due to the combination of both oxetane and azetidine rings in a single molecule. This dual-ring structure imparts distinct physicochemical properties and reactivity, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
1-(oxetan-3-yl)azetidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c7-5-1-8(2-5)6-3-9-4-6/h5-6H,1-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLWLFDGXCPUIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2COC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


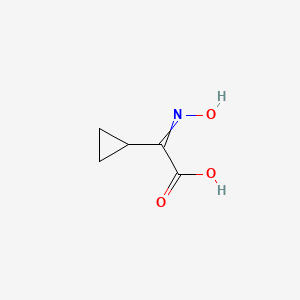
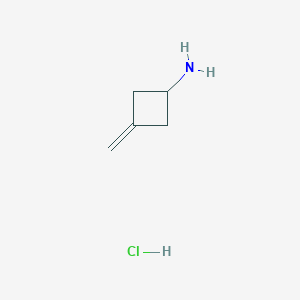
![5-[[4-[2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B1403709.png)
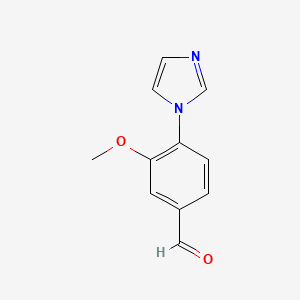
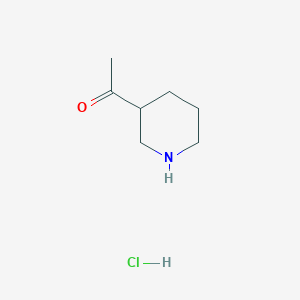
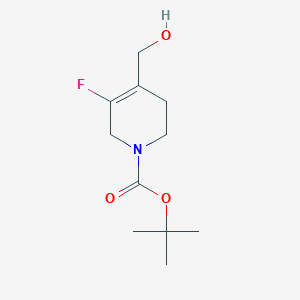
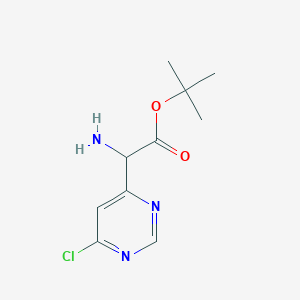
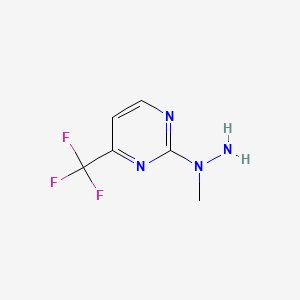
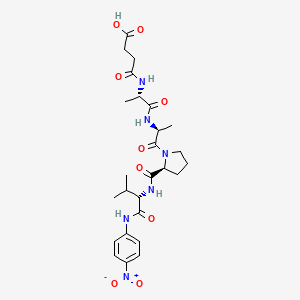
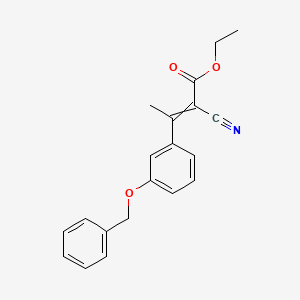
![N,N-Dibutyl-4-(7-ethyl-3-(2-fluorophenyl)-3,7-dihydropyrano[2,3-c]carbazol-3-yl)benzenamine](/img/structure/B1403721.png)
